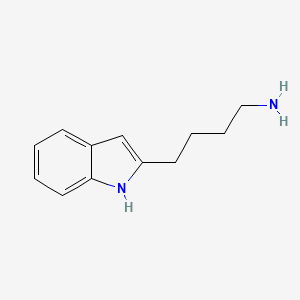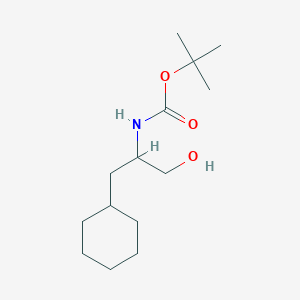
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a polar solvent and a phase transfer catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: Its fluorinated groups can enhance the stability and bioavailability of biologically active molecules .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and selective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and fluoro-methoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-methoxyethanol
- 3-Trifluoromethyl-α,α,α-trifluoroacetophenone
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and fluoro-methoxyphenyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
WJSHOLWKRRNMOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


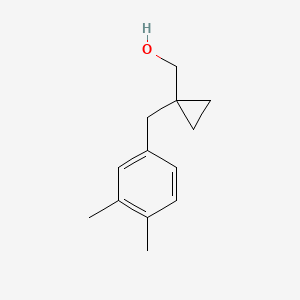
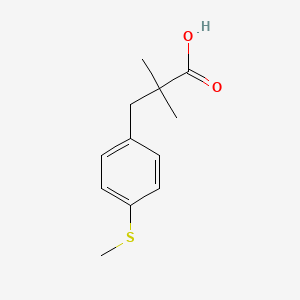

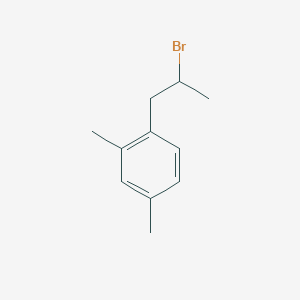
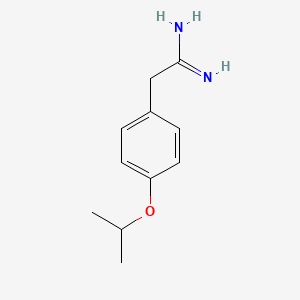
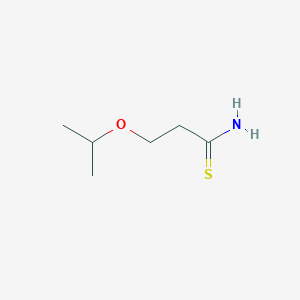
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)

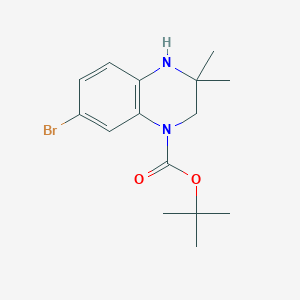
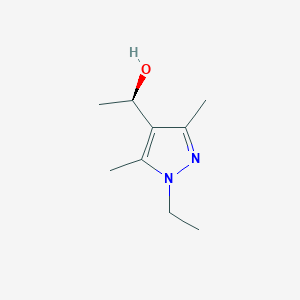
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
